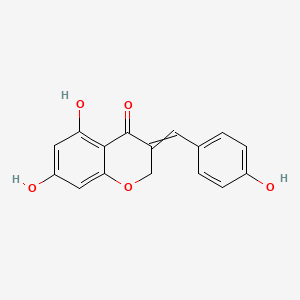
Demethyleucomine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demethyleucomine is an organic compound with significant importance in various scientific fields It is known for its unique chemical properties and potential applications in chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Demethyleucomine typically involves the catalytic hydrogenation of its precursor compounds. One common method is the catalytic hydrogenation of N,N-dimethyldodecylamide over a nickel-based catalyst, such as Ni/γ-Al₂O₃.
Industrial Production Methods: Industrial production of this compound often employs similar catalytic hydrogenation techniques. The process is optimized to ensure high conversion rates and selectivity, with careful control of reaction conditions such as temperature, pressure, and catalyst composition. The use of advanced catalysts and reaction conditions helps in achieving efficient and cost-effective production .
化学反応の分析
Types of Reactions: Demethyleucomine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: this compound can participate in substitution reactions, where its functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. For example, the reaction with hydrochloric acid forms dimethylamine hydrochloride, an odorless white solid . The conditions for these reactions vary depending on the desired product and include factors such as temperature, pressure, and the presence of catalysts.
Major Products Formed: The major products formed from the reactions of this compound include various amine derivatives, oxides, and substituted compounds. These products have significant applications in different fields, including pharmaceuticals and industrial chemistry .
科学的研究の応用
Demethyleucomine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development and as a pharmaceutical intermediate.
Industry: This compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals
作用機序
The mechanism of action of Demethyleucomine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile due to the presence of an unshared pair of electrons on the nitrogen atom, allowing it to react with various substrates. The molecular targets and pathways involved in its action depend on the specific application and the nature of the reaction .
類似化合物との比較
Similar Compounds: Demethyleucomine is similar to other amine compounds, such as:
Dimethylamine: An organic compound with the formula (CH₃)₂NH, known for its use in the production of various chemicals.
Trimethylamine: Another amine compound with similar properties and applications.
Uniqueness: What sets this compound apart from these similar compounds is its specific structure and reactivity, which make it suitable for unique applications in different fields. Its ability to undergo various chemical reactions and form diverse products highlights its versatility and importance in scientific research and industrial applications .
特性
分子式 |
C16H12O5 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC名 |
5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2 |
InChIキー |
PKCWSPYCHMNVKB-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol](/img/structure/B13387350.png)
![(3,12-Diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl) acetate](/img/structure/B13387351.png)
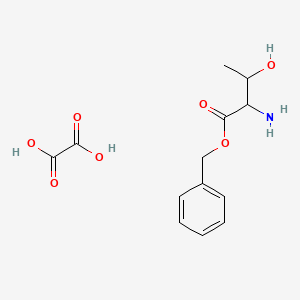

![2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol](/img/structure/B13387365.png)
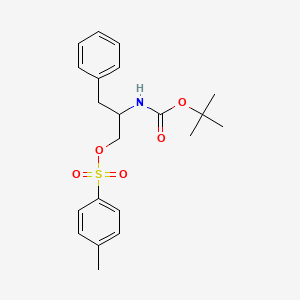

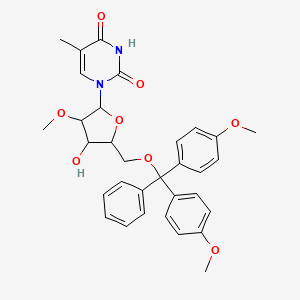
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B13387400.png)
![2-[2-iodo-3-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]oxyphenoxy]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B13387401.png)
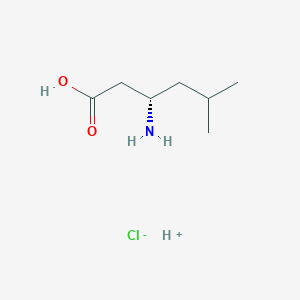
![9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B13387414.png)
![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B13387421.png)
![3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
